1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, a pyridinyl group, and a trifluoromethylbenzyl group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid or ester.
Incorporation of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzyl halide and a suitable Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the pyridinyl group, using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can take place at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include catalysts like palladium (Pd) or copper (Cu), solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This inhibition can lead to downstream effects on cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: This compound lacks the trifluoromethylbenzyl group, which may affect its chemical reactivity and biological activity.
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-benzyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the trifluoromethyl group, which may influence its physicochemical properties and interactions with molecular targets.
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of a trifluoromethyl group, which may alter its steric and electronic properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N5O/c23-17-6-8-18(9-7-17)31-20(15-4-2-10-27-13-15)19(29-30-31)21(32)28-12-14-3-1-5-16(11-14)22(24,25)26/h1-11,13H,12H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPWAGQLPUASNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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